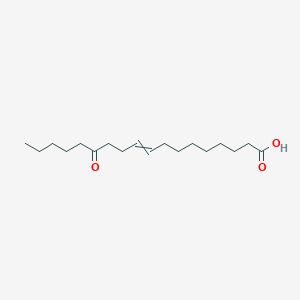

13-Oxooctadec-9-enoic acid

Description

Contextualization within Lipid Signaling Pathways

Lipid signaling pathways are complex networks that govern cellular communication and function. Oxylipins, including 13-Oxooctadec-9-enoic acid, are key players in these pathways, acting as potent lipid mediators. nih.gov They are formed through the enzymatic or non-enzymatic oxidation of fatty acids. lcms.cz The primary enzymatic pathways involved in their generation are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. lcms.cz These pathways convert polyunsaturated fatty acids like linoleic acid into a variety of oxygenated metabolites. nih.gov 13-Oxooctadec-9-enoic acid is a derivative of linoleic acid, an 18-carbon polyunsaturated fatty acid. hmdb.ca Its formation is linked to the activity of lipoxygenases, specifically 15-lipoxygenase (15-LO), which oxygenates linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE). caymanchem.com This intermediate is then further metabolized to 13-Oxooctadec-9-enoic acid. caymanchem.com

Significance of Oxo-Fatty Acids in Biological Systems

Oxo-fatty acids, characterized by the presence of a ketone group, are a subclass of oxylipins with distinct biological activities. ontosight.ai They have been implicated in a range of cellular processes, including the regulation of gene expression, inflammation, and cell proliferation. ontosight.aiacs.orgpnas.org For instance, certain oxo-fatty acids have been shown to be potent activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that control lipid and glucose metabolism. pnas.org The presence of the reactive ketone group is thought to be crucial for their biological function, potentially through interactions with cellular proteins and other molecules. ontosight.ai Research has indicated that oxo-fatty acids can modulate inflammatory responses and influence the immune system. ontosight.ailipotype.com

Structural Isomerism and Nomenclature of 13-Oxooctadec-9-enoic Acid and Related Octadecanoic Oxylipins

13-Oxooctadec-9-enoic acid is an 18-carbon fatty acid with a ketone group at the 13th carbon and a double bond at the 9th carbon. hmdb.cazfin.org Its systematic IUPAC name is (9Z)-13-oxooctadec-9-enoic acid. zfin.org The "(9Z)" designation indicates that the double bond at the 9th carbon has a cis configuration.

The broader family of octadecanoid oxylipins, derived from 18-carbon fatty acids, exhibits significant structural diversity. nih.govlipotype.com This diversity arises from variations in the number and position of oxygen-containing functional groups (such as hydroxyl, hydroperoxy, and oxo groups) and the number, position, and stereochemistry of double bonds. nih.gov

A systematic nomenclature has been proposed to clearly identify these compounds. nih.gov This system specifies the position and type of functional group, the length of the carbon chain, and the number and configuration of double bonds. nih.gov For example, the "13-oxo" in 13-Oxooctadec-9-enoic acid denotes the ketone group at carbon 13.

Isomers of 13-Oxooctadec-9-enoic acid exist, differing in the position of the double bond or the ketone group. For example, 9-oxo-octadec-10(E)-enoic acid is an isomer. Other related octadecanoid oxylipins include hydroxy and epoxy derivatives of octadecadienoic acid. larodan.comnih.gov

Table 1: Structural Details of 13-Oxooctadec-9-enoic Acid

| Feature | Description |

| Chemical Formula | C18H32O3 |

| IUPAC Name | (9Z)-13-oxooctadec-9-enoic acid |

| Molecular Weight | 296.44 g/mol |

| Key Functional Groups | Carboxylic acid, Ketone, Alkene |

Historical Perspectives and Emerging Research Trends in 13-Oxooctadec-9-enoic Acid Investigations

Historically, research on oxylipins was heavily focused on eicosanoids, which are derived from 20-carbon fatty acids like arachidonic acid. nih.gov However, in recent years, there has been a growing recognition of the importance of octadecanoids, including 13-Oxooctadec-9-enoic acid. nih.gov

Early studies identified 13-Oxooctadec-9-enoic acid as a product of linoleic acid metabolism in various biological systems. For example, it was found to be produced from 13-hydroxyoctadecadienoic acid (13-HODE) by a dehydrogenase in rat colonic mucosa. caymanchem.com It has also been detected in rabbit reticulocyte membranes, where its formation is linked to the maturation of reticulocytes into erythrocytes. caymanchem.com

Emerging research is exploring the diverse roles of 13-Oxooctadec-9-enoic acid. Studies in plants have identified it as a signaling molecule involved in responses to stress. nih.govresearchgate.net In mammalian systems, it has been shown to stimulate cell proliferation. caymanchem.com The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been instrumental in detecting and quantifying this and other oxylipins in complex biological samples, paving the way for a deeper understanding of their functions. lcms.czacs.org Current research continues to investigate its specific molecular targets and the downstream signaling events it triggers.

Structure

3D Structure

Properties

CAS No. |

38205-11-7 |

|---|---|

Molecular Formula |

C18H32O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

13-oxooctadec-9-enoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9H,2-6,8,10-16H2,1H3,(H,20,21) |

InChI Key |

LDYZTLZOFONHNA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 13 Oxooctadec 9 Enoic Acid

Endogenous Biosynthetic Pathways of 13-Oxooctadec-9-enoic Acid

The endogenous synthesis of 13-oxooctadec-9-enoic acid begins with the oxygenation of precursor fatty acids and proceeds through several well-defined enzymatic steps.

The primary precursors for the biosynthesis of 13-oxooctadec-9-enoic acid are C18 polyunsaturated fatty acids, most notably linoleic acid and α-linolenic acid. glpbio.commdpi.commdpi.com The initial and rate-limiting step in this pathway is the introduction of molecular oxygen, a reaction catalyzed by lipoxygenases (LOXs). nih.govnih.gov These non-heme iron-containing dioxygenases catalyze the formation of fatty acid hydroperoxides. mdpi.comnih.gov

Specifically, 15-lipoxygenase (15-LOX) in mammals and 13-lipoxygenase in plants exhibit high regiospecificity, almost exclusively oxygenating linoleic acid at the C-13 position. acs.orgnih.govacs.org This enzymatic action yields 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). acs.orgnih.govacs.orgwikipedia.org Similarly, when linolenic acid is the substrate, 13-lipoxygenase produces 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT). glpbio.comresearchgate.net The lipoxygenase reaction involves the stereoselective abstraction of a hydrogen atom followed by the antarafacial insertion of oxygen. mdpi.comnih.gov

| Precursor Fatty Acid | Enzyme | Initial Product |

|---|---|---|

| Linoleic Acid | 15-Lipoxygenase (mammals) / 13-Lipoxygenase (plants) | 13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HpODE) |

| α-Linolenic Acid | 13-Lipoxygenase | 13(S)-Hydroperoxyoctadecatrienoic acid (13-HPOT) |

The hydroperoxy fatty acids generated by lipoxygenases are highly reactive and are rapidly metabolized. mdpi.comresearchgate.net In the pathway leading to 13-oxooctadec-9-enoic acid, 13(S)-HpODE is reduced to its corresponding hydroxy fatty acid, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). wikipedia.org This reduction is carried out by peroxidases, such as glutathione (B108866) transferases (GSTs), which exhibit peroxidase activity. wikipedia.orgnih.gov This conversion is a critical step, transforming an unstable hydroperoxide into a more stable, yet biologically active, molecule. nih.gov

The final step in the biosynthesis of 13-oxooctadec-9-enoic acid is the oxidation of 13(S)-HODE. This reaction is catalyzed by a specific NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase. wikipedia.orgnih.govnih.gov This enzyme facilitates the dehydrogenation of the hydroxyl group at C-13, resulting in the formation of a ketone group and yielding 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE). wikipedia.orgnih.gov This dehydrogenase has been identified and partially purified from tissues such as rat colon mucosa. wikipedia.orgnih.gov The enzyme demonstrates a narrow substrate specificity, although it can also act on 9-HODE. nih.gov

The biosynthesis of 13-oxooctadec-9-enoic acid is characterized by a high degree of stereochemical and regiochemical control.

Regiospecificity : Mammalian 15-lipoxygenases and plant 13-lipoxygenases selectively attack the C-13 position of linoleic acid. acs.orgnih.govacs.org This specificity is attributed to the precise positioning of the fatty acid substrate within the enzyme's active site. pleiades.online Steric-shielding residues within the enzyme, such as Leu597 and Gln548 in rabbit 15-LO-1, hinder the access of oxygen to the C-9 position, thereby favoring oxygenation at C-13. acs.orgnih.govacs.org The distance between the carboxyl group and the double bonds of the fatty acid substrate also plays a crucial role in its positioning within the active site. pleiades.online

Stereospecificity : The lipoxygenase-catalyzed oxygenation is highly stereospecific, producing almost exclusively the S-enantiomer, 13(S)-HpODE. acs.orgnih.govacs.orgwikipedia.org This is a result of the enzyme initiating the reaction by stereoselective hydrogen abstraction on one face of the fatty acid, followed by the reaction with oxygen on the opposite face, an antarafacial relationship common to all lipoxygenase catalysis. nih.gov Subsequent enzymatic reactions in the pathway generally maintain this stereochemical integrity.

| Step | Substrate | Enzyme | Product | Key Feature |

|---|---|---|---|---|

| 1 | Linoleic Acid | 15-Lipoxygenase / 13-Lipoxygenase | 13(S)-HpODE | High regiospecificity (C-13) and stereospecificity (S-enantiomer) |

| 2 | 13(S)-HpODE | Peroxidases (e.g., GSTs) | 13(S)-HODE | Reduction of hydroperoxide |

| 3 | 13(S)-HODE | 13-HODE Dehydrogenase | 13-Oxooctadec-9-enoic acid | NAD+-dependent oxidation |

Enzymatic Derivatization and Metabolic Interconversions of 13-Oxooctadec-9-enoic Acid

While the primary pathway leads to 13-oxooctadec-9-enoic acid, the precursor hydroperoxides can be shunted into alternative metabolic routes.

Hydroperoxide lyases (HPLs) represent a competing pathway for the metabolism of 13-hydroperoxides. mdpi.comresearchgate.net These enzymes, part of the CYP74 family of cytochrome P450s, catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. nih.govresearchgate.net When 13S-HPODE is the substrate, 13-HPL cleaves it into a C6 aldehyde, hexanal, and a C12 ω-oxo-acid, 12-oxo-(9Z)-dodecenoic acid. mdpi.comresearchgate.netfao.org Similarly, 13-HPOT is cleaved into (3Z)-hexenal and 12-oxo-(9Z)-dodecenoic acid. mdpi.comresearchgate.net This pathway is prominent in plants, contributing to the formation of "green leaf volatiles," and represents a significant diversion of the 13-hydroperoxide pool away from the pathway that forms 13-oxooctadec-9-enoic acid. mdpi.com

Formation of Related Oxylipin Metabolites through Epoxide Hydrolases

The biosynthesis of 13-Oxooctadec-9-enoic acid is part of a larger network of pathways that produce a diverse array of oxidized fatty acids known as oxylipins. Epoxide hydrolases (EHs) play a crucial role in the metabolism of certain classes of these molecules, particularly epoxy fatty acids (EpFAs), leading to the formation of related diol metabolites.

EpFAs are generated from polyunsaturated fatty acids like linoleic acid and arachidonic acid through the action of cytochrome P450 (CYP) epoxygenase enzymes. nih.gov These enzymes introduce an epoxide ring across a double bond in the fatty acid chain. nih.govpnas.org For instance, linoleic acid can be converted to its corresponding epoxyoctadecenoic acids (EpOMEs), such as 12(13)-EpOME. These EpFAs are biologically active signaling molecules, but their activity is often terminated or modulated by hydrolysis of the epoxide ring. pnas.org

This hydrolysis is primarily catalyzed by soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). mdpi.com These enzymes add a water molecule to the epoxide, opening the ring to form a vicinal diol (1,2-diol). pnas.orgmdpi.com For example, sEH rapidly converts EpFAs into their corresponding, and generally less active, dihydroxy-fatty acids (DiHFAs). nih.govpnas.org This enzymatic conversion is a key step in regulating the cellular levels and biological activity of epoxy fatty acids. mdpi.com While sEH is considered the primary enzyme for degrading many EpFAs in vivo, mEH also contributes significantly to their metabolism in several tissues. mdpi.com

Another related pathway involves the formation and subsequent transformation of unstable allene (B1206475) oxides. In plants, fatty acid hydroperoxides, such as 13-hydroperoxy-linoleic acid, can be converted by allene oxide synthase (AOS), a member of the CYP74 family of enzymes, into a highly reactive allene oxide. researchgate.netoup.com This intermediate can undergo two principal enzymatic fates: cyclization by allene oxide cyclase (AOC) to form cyclic compounds like 12-oxo-phytodienoic acid (OPDA), or hydrolysis to form α-ketols. researchgate.netoup.com For example, the allene oxide derived from 9-hydroperoxide of linoleic acid can be hydrolyzed to form 9-hydroxy-10-oxo-12-octadecenoic acid. researchgate.net This hydrolysis converts the epoxide intermediate into a different class of oxylipin metabolites.

The table below summarizes the key enzymes involved in the formation of these related oxylipin metabolites.

| Enzyme Family | Precursor Substrate | Key Product(s) |

| Cytochrome P450 (CYP) Epoxygenase | Polyunsaturated Fatty Acids (e.g., Linoleic Acid) | Epoxy Fatty Acids (e.g., 12(13)-EpOME) |

| Soluble Epoxide Hydrolase (sEH) | Epoxy Fatty Acids (e.g., 12(13)-EpOME) | Dihydroxy-Fatty Acids (Diols) |

| Microsomal Epoxide Hydrolase (mEH) | Epoxy Fatty Acids (e.g., 12(13)-EpOME) | Dihydroxy-Fatty Acids (Diols) |

| Allene Oxide Synthase (AOS) | Fatty Acid Hydroperoxides | Allene Oxides |

| (Hydrolysis) | Allene Oxides | α-Ketols |

Microbial Biotransformation Pathways for 13-Oxooctadec-9-enoic Acid Analogs

Microorganisms possess diverse enzymatic machinery capable of transforming fatty acids into a variety of value-added chemicals, including oxo fatty acids. These biotransformation pathways offer routes to produce analogs of 13-Oxooctadec-9-enoic acid from more common unsaturated fatty acids like oleic acid (cis-9-octadecenoic acid). The key reactions involved are the hydration of a double bond to form a hydroxyl group, followed by the oxidation of this alcohol to a ketone.

Several bacterial and yeast species have been identified that can perform these transformations. For instance, oleic acid can be converted into 10-hydroxystearic acid by various microorganisms, including bacteria from the genera Pseudomonas, Nocardia, and Mycobacterium, as well as the yeast Saccharomyces cerevisiae. nih.govresearchgate.net This reaction is catalyzed by enzymes known as oleate (B1233923) hydratases. researchgate.net

Subsequently, some of these microorganisms can further oxidize the newly formed hydroxyl group. Notably, strains of Nocardia aurantia, Nocardia sp., and Mycobacterium fortuitum have been shown to convert oleic acid not only to 10-hydroxystearic acid but also to 10-oxostearic acid, achieving yields of 55-80%. researchgate.net This indicates the presence of secondary alcohol dehydrogenases that catalyze the oxidation of the hydroxy fatty acid to the corresponding oxo fatty acid. nih.govresearchgate.net This two-step pathway—hydration followed by oxidation—is a direct microbial analog for the synthesis of oxo-monoenoic acids from their unsaturated precursors.

Fungi are also well-known for their capacity to perform regio- and stereoselective biotransformations on a wide range of complex organic molecules. researchgate.net This capability has been extensively utilized in pharmaceutical sciences for reactions such as hydroxylation. While specific examples of converting oleic or linoleic acid directly to 13-Oxooctadec-9-enoic acid are less commonly detailed, the fundamental enzymatic capabilities are present within various fungal species. For example, the fungus Mucor irregularis can efficiently oxidize the alcohol group of geraniol (B1671447) to form geranic acid, demonstrating its oxidative potential on lipid-like molecules. nih.gov

The table below provides examples of microorganisms and the biotransformations they perform on oleic acid, an analog of the precursors to 13-Oxooctadec-9-enoic acid.

| Microorganism | Substrate | Key Product(s) |

| Saccharomyces cerevisiae (Baker's Yeast) | Oleic Acid | 10-Hydroxyoctadecanoic Acid |

| Nocardia aurantia | Oleic Acid | 10-Oxo-octadecanoic Acid |

| Nocardia sp. (NRRL 5646) | Oleic Acid | 10-Oxo-octadecanoic Acid |

| Mycobacterium fortuitum | Oleic Acid | 10-Oxo-octadecanoic Acid |

| Pseudomonas sp. | Oleic Acid | 10-Hydroxystearic Acid |

Chemical Synthesis Strategies and Structural Derivatization of 13 Oxooctadec 9 Enoic Acid

Chemoenzymatic and Total Synthesis Approaches for 13-Oxooctadec-9-enoic Acid

The construction of 13-Oxooctadec-9-enoic acid can be achieved through methods that combine the precision of enzymatic catalysis with the versatility of traditional organic chemistry, as well as through complete chemical synthesis.

Chemoenzymatic Synthesis: This approach leverages the high selectivity of enzymes to create specific structural features of the target molecule under mild reaction conditions. nih.gov The biosynthesis of 13-Oxooctadec-9-enoic acid in biological systems provides a direct model for these strategies. The process often begins with linoleic acid, which is first oxidized by the enzyme 15-lipoxygenase 1 (ALOX15). This enzyme acts in a highly stereospecific manner to form (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid (13(S)-HpODE). wikipedia.org In cells, this hydroperoxide is rapidly reduced by peroxidases to the corresponding alcohol, (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid (13(S)-HODE). wikipedia.org The final step is the oxidation of 13(S)-HODE to 13-oxo-9(Z),11(E)-octadecadienoic acid, a reaction catalyzed by a specific NAD+-dependent 13-HODE dehydrogenase. wikipedia.org This enzymatic cascade offers a highly efficient and stereocontrolled route to the target compound.

Total Synthesis: Total chemical synthesis provides an alternative route that does not rely on enzymatic catalysts, allowing for larger-scale production and the creation of non-natural analogs. While a specific total synthesis for 13-Oxooctadec-9-enoic acid is not extensively detailed in the provided research, general strategies for synthesizing long-chain unsaturated fatty acids can be applied. Such a synthesis could involve a multi-step process starting from smaller, commercially available precursors. researchgate.net Key steps would include building the C18 carbon backbone through coupling reactions, such as copper-catalyzed couplings, followed by the introduction and manipulation of functional groups to install the keto group at the C-13 position and establish the correct geometry of the double bonds at C-9 (Z) and C-11 (E). researchgate.net A less refined method for obtaining related keto acids involves the hydrogenation of vegetable oils or fats.

| Synthesis Approach | Key Features | Example Steps |

| Chemoenzymatic | High stereoselectivity, Mild reaction conditions, Utilizes biological catalysts. | 1. Lipoxygenase (ALOX15) converts linoleic acid to 13(S)-HpODE. wikipedia.org2. Peroxidase reduces 13(S)-HpODE to 13(S)-HODE. wikipedia.org3. 13-HODE dehydrogenase oxidizes 13(S)-HODE to the final product. wikipedia.org |

| Total Synthesis | Scalability, Access to non-natural analogs, Full chemical control. | 1. Carbon chain assembly via coupling reactions. researchgate.net2. Functional group interconversion to form the ketone and carboxylic acid. researchgate.net3. Stereochemical control of double bonds. |

Stereoselective Synthesis of 13-Oxooctadec-9-enoic Acid Analogs and Stereoisomers

The biological activity of fatty acid derivatives is often highly dependent on their stereochemistry. Therefore, stereoselective synthesis, which selectively produces a single stereoisomer, is of significant interest. The focus is often on controlling the chirality at the C-13 position and the geometry of the C-9 and C-11 double bonds.

The primary precursor for 13-Oxooctadec-9-enoic acid is 13-hydroxyoctadecadienoic acid (13-HODE), which exists as two main stereoisomers, 13(S)-HODE and 13(R)-HODE. wikipedia.org The synthesis of a specific keto-isomer is dependent on obtaining the corresponding chiral alcohol precursor.

Enzymatic Approaches: As mentioned, enzymes like 15-Lipoxygenase 1 are highly stereospecific and produce 13(S)-HODE almost exclusively. wikipedia.org This provides a direct route to the (S)-enantiomer of the precursor.

Enzymatic Resolution: For synthetic routes that produce a racemic mixture (an equal mix of both R and S enantiomers) of a chiral intermediate like 13-HODE, enzymatic resolution can be employed. This technique uses enzymes, such as lipases, that react with only one enantiomer in the mixture, allowing for their separation. mdpi.com This strategy is widely used for the stereoselective synthesis of complex natural products and their analogs. mdpi.com

In addition to the chiral center, the geometry of the double bonds is critical. The naturally occurring compound is the 9Z, 11E isomer. However, other geometric isomers exist, such as the 9E, 11E isomers of 13-HODE, which would yield corresponding keto-analogs upon oxidation. wikipedia.org The synthesis of these specific geometric isomers requires methods that afford precise control over the formation of double bonds.

| Stereoisomer / Analog | Precursor | Key Synthetic Challenge |

| (S)-13-Oxooctadec-9(Z),11(E)-enoic acid | 13(S)-HODE | Stereospecific oxidation of the (S)-alcohol. |

| (R)-13-Oxooctadec-9(Z),11(E)-enoic acid | 13(R)-HODE | Accessing the (R)-alcohol precursor, possibly via chemical synthesis and resolution. mdpi.com |

| 13-Oxooctadec-9(E),11(E)-enoic acid | 13-HODE (9E,11E isomer) | Stereocontrolled synthesis of the E,E-diene system. wikipedia.org |

Design and Synthesis of Functional Derivatives for Structure-Activity Relationship (SAR) Studies

To understand how the structure of 13-Oxooctadec-9-enoic acid relates to its biological function, researchers design and synthesize a variety of functional derivatives for Structure-Activity Relationship (SAR) studies. These studies involve systematically modifying parts of the molecule and observing how these changes impact its activity.

A common strategy for creating derivatives of carboxylic acids like 13-Oxooctadec-9-enoic acid is to modify the carboxyl group. For instance, a series of amide derivatives can be synthesized from a structurally related compound, (E)-9-oxooctadec-10-en-12-ynoic acid, to probe its biological activity. nih.gov This involves a standard coupling reaction where the carboxylic acid is activated and then reacted with a diverse library of primary or secondary amines. nih.gov The general synthetic method involves treating the parent acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in a suitable solvent like dichloromethane, followed by the addition of the desired amine. nih.gov This approach generates a library of compounds where the terminal carboxylic acid is replaced by various amide groups, allowing for the investigation of how factors like size, charge, and hydrogen-bonding capacity at this position affect biological function. nih.gov

Another type of derivative is formed through reactions at other functional groups. For example, the conjugated enone system in 13-Oxooctadec-9-enoic acid is susceptible to Michael addition. In a biological context, this can lead to the formation of conjugates, such as the addition of glutathione (B108866) to form 13-oxo-9-glutatione-11(E)-octadecenoic acid. wikipedia.org The synthesis of such derivatives can help elucidate metabolic pathways and identify potential active metabolites.

| Parent Structure | Modification Site | Reaction Type | Reagents | Purpose of Derivatization |

| Carboxylic Acid | Carboxyl (-COOH) group | Amide Coupling | HATU, DIPEA, various amines | SAR studies, improving metabolic stability. nih.gov |

| Conjugated Enone | C-9 Position | Michael Addition | Glutathione (enzymatically) | To study metabolic products and conjugation pathways. wikipedia.org |

Advanced Analytical Methodologies for 13 Oxooctadec 9 Enoic Acid Research

Chromatographic Separation Techniques for Oxylipin Analysis

Effective separation is a prerequisite for the accurate analysis of 13-oxooctadec-9-enoic acid, distinguishing it from other closely related oxylipins and isomers that may interfere with detection. mdpi.com High-performance liquid chromatography, ultra-performance liquid chromatography, and gas chromatography are the principal techniques utilized for this purpose.

HPLC and UPLC are powerful techniques for the analysis of oxylipins in their native, underivatized form. lcms.czmdpi.com These methods are particularly well-suited for separating a wide range of non-volatile, polar compounds like 13-oxooctadec-9-enoic acid from complex biological extracts.

Reversed-phase (RP) chromatography is the most common separation mode, typically employing C18 columns that separate analytes based on their hydrophobicity. nih.gov A gradient elution is commonly used, where the mobile phase composition is changed over time to effectively separate compounds with a wide range of polarities. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of an acid like acetic or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol). nih.govnih.govjsbms.jp

UPLC, which utilizes columns packed with smaller particles (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times. lcms.cz This enhanced separation efficiency is critical for resolving isomeric oxylipins, which may otherwise co-elute. mdpi.com For instance, a UPLC-based assay combined with mass spectrometry allows for the high-throughput profiling of over 100 different oxylipins in plasma samples. lcms.cz

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 250mm, 5 µm or similar) | nih.gov |

| Mobile Phase A | Water with 0.1-0.2% acid (e.g., formic acid, acetic acid) | nih.govnih.gov |

| Mobile Phase B | Acetonitrile and/or Methanol | nih.govjsbms.jp |

| Flow Rate | 0.2 - 0.3 mL/min | nih.govresearchgate.net |

| Separation Mode | Gradient Elution | nih.govnih.gov |

Gas chromatography is another established technique for oxylipin analysis, but it requires that the analytes be both volatile and thermally stable. lcms.cznih.gov Carboxylic acids like 13-oxooctadec-9-enoic acid are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to GC analysis. lcms.czresearchgate.net

Derivatization converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives. researchgate.netgcms.cz Common derivatization strategies include:

Esterification: The carboxylic acid group is converted into an ester, most commonly a methyl ester (FAME), using reagents like boron trifluoride in methanol. researchgate.net

Silylation: Active hydrogens on carboxyl and hydroxyl groups are replaced with a trimethylsilyl (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). gcms.cz This process reduces the polarity and hydrogen bonding of the analyte, increasing its volatility. gcms.cz

Pentafluorobenzyl (PFB) Ester Formation: Derivatization with PFB bromide is another sensitive method, particularly when coupled with negative chemical ionization mass spectrometry. jianhaidulab.com

Once derivatized, the analytes are separated on a capillary column (e.g., those with a dimethylpolysiloxane stationary phase) using a temperature-programmed oven. jianhaidulab.comekb.eg While GC-MS is a powerful tool, the requirement for derivatization can be time-consuming and introduce additional steps where sample loss or variability can occur. lcms.cznih.gov

Mass Spectrometry (MS) Platforms for Identification and Quantification

Mass spectrometry is the definitive technique for the detection of oxylipins due to its exceptional sensitivity and specificity. When coupled with chromatographic separation, it provides a robust platform for both identifying and quantifying 13-oxooctadec-9-enoic acid, even at trace levels. mdpi.com

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted oxylipin quantification. jsbms.jpnih.gov This approach typically uses a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. lcms.czmdpi.com In an MRM experiment, the first quadrupole selects a specific precursor ion (the molecular ion of the target analyte, e.g., [M-H]⁻ for 13-oxooctadec-9-enoic acid), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific, characteristic fragment ion (product ion) to be detected. This highly specific transition from precursor to product ion allows for quantification with very low background noise, even if other compounds co-elute chromatographically. mdpi.comlipidmaps.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of the elemental composition of an ion. nih.govnih.gov This capability is invaluable for confirming the identity of 13-oxooctadec-9-enoic acid (C₁₈H₃₀O₃, exact mass: 294.2195) and distinguishing it from other compounds with the same nominal mass but different elemental formulas. nih.govnih.gov

QTOF-MS is a hybrid technology that couples a quadrupole mass analyzer with a high-resolution time-of-flight mass analyzer. nih.gov This platform offers the best of both worlds: the ability to perform targeted fragmentation (MS/MS) for quantification, combined with high mass accuracy and high resolution for confident identification and untargeted profiling of all detectable compounds in a sample. nih.govnih.gov

In the analysis of oxidized linoleic acid metabolites, QTOF-MS has been used to both identify and quantify 13-oxooctadec-9-enoic acid (13-oxoODE) in biological samples like rat plasma. nih.gov By comparing retention times, accurate mass measurements of the molecular ion, and fragmentation patterns against an authentic standard, the compound can be unequivocally identified. nih.gov The MS/MS spectrum of the deprotonated molecular ion [M-H]⁻ of 13-oxoODE at m/z 293.2122 reveals characteristic fragment ions that provide structural information. nih.gov

| Precursor Ion [M-H]⁻ (m/z) | Key Product Ions (m/z) | Proposed Neutral Loss/Fragment Identity | Reference |

|---|---|---|---|

| 293.2122 | 249.2224 | Loss of CO₂ | nih.gov |

| 167.1077 | Cleavage-related fragment | nih.gov | |

| 113.0966 | Cleavage-related fragment | nih.gov |

Electron Impact (EI) is a classic, "hard" ionization technique typically paired with gas chromatography (GC-MS). nih.gov In EI, the analyte molecule is bombarded with high-energy electrons (70 eV), causing it to ionize and undergo extensive and reproducible fragmentation. miamioh.edu This fragmentation pattern acts as a chemical "fingerprint" that can be compared to spectral libraries for compound identification. researchgate.net

Due to the extensive fragmentation, the molecular ion may be weak or absent in EI spectra of polyunsaturated fatty acids. nih.gov However, the fragments themselves provide rich structural information. libretexts.org For derivatized fatty acids, the fragmentation patterns can help locate the position of double bonds and functional groups. researchgate.net For example, analysis of the trimethylsilyl (TMS) derivatives of related hydroxy fatty acids by GC-EI-MS shows characteristic cleavage on either side of the carbon bearing the -OTMS group, allowing for the unambiguous determination of the hydroxyl group's original position. researchgate.net A similar approach can be applied to analyze the fragmentation of derivatized 13-oxooctadec-9-enoic acid to confirm the position of the keto group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural analysis of fatty acids and their derivatives, providing detailed information about molecular connectivity and stereochemistry without requiring chemical modification of the sample. aocs.orgnih.gov For 13-Oxooctadec-9-enoic acid, both ¹H and ¹³C NMR are instrumental in confirming the identity, geometry of the double bond, and the precise location of the oxo (keto) group.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for different protons within the molecule. Olefinic protons (–CH=CH–) of the C9 double bond typically appear in the 5.2–6.4 ppm region. nih.gov The specific chemical shifts and coupling constants (J-values) of these protons are critical for determining the stereochemistry of the double bond (cis or trans). Protons adjacent to the carbonyl group (α-protons at C12 and C14) are deshielded and appear in a distinct region, confirming the position of the keto functional group. aocs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbon (C13) of the keto group exhibits a characteristic resonance far downfield, typically in the range of 200-215 ppm, which is a definitive marker for an oxo fatty acid. aocs.org The olefinic carbons (C9 and C10) resonate in the 120-135 ppm range, and their precise chemical shifts can further support the stereochemical assignment. dss.go.th

The combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) allows for unambiguous assignment of all proton and carbon signals, confirming the complete covalent structure and stereochemistry of 13-Oxooctadec-9-enoic acid. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Functional Group |

|---|---|---|

| C1 | ~179 | Carboxylic Acid |

| C9 | ~130 | Olefinic |

| C10 | ~128 | Olefinic |

| C13 | ~211 | Ketone |

Specialized Sample Preparation and Enrichment Protocols

The accurate analysis of 13-Oxooctadec-9-enoic acid, which is often present at trace levels in complex biological or environmental samples, necessitates effective sample preparation and enrichment. inrae.frchromatographyonline.com These steps are crucial to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection.

For analysis by gas chromatography (GC), derivatization is an essential step to improve the volatility and thermal stability of fatty acids. nih.govrestek.com The polar carboxylic acid and ketone functional groups in 13-Oxooctadec-9-enoic acid make it unsuitable for direct GC analysis, leading to poor peak shape and adsorption within the GC system.

Methyl Esters: Esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME) is a common strategy. nih.gov This is typically achieved by reacting the fatty acid with a reagent like boron trichloride in methanol (BCl₃-methanol). mdpi.com The resulting FAME is significantly less polar and more volatile, making it amenable to GC separation.

TMS Ethers: Silylation is another widely used derivatization technique. restek.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen of the carboxylic acid group with a non-polar trimethylsilyl (TMS) group. restek.comphenomenex.com This process forms a TMS ester, which increases volatility and reduces polarity. youtube.com If other hydroxyl groups were present, they would also be converted to TMS ethers. For keto groups, a preliminary methoximation step using methoxyamine hydrochloride is often employed to form a stable methoxime derivative, which prevents tautomerization and the formation of multiple derivative peaks during the subsequent silylation step. youtube.commdpi.com

| Reagent | Target Functional Group | Derivative Formed | Key Advantage |

|---|---|---|---|

| BCl₃-Methanol | Carboxylic Acid | Methyl Ester (FAME) | Creates stable, volatile esters suitable for GC-FID/MS. |

| BSTFA or MSTFA (+TMCS) | Carboxylic Acid, Hydroxyl, Amine | TMS Ester/Ether | Highly effective for increasing volatility of polar compounds. restek.comphenomenex.com |

| Methoxyamine Hydrochloride | Ketone, Aldehyde | Methoxime | Stabilizes carbonyl groups and prevents multiple derivative peaks. youtube.com |

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique used for the extraction and enrichment of organic compounds from aqueous matrices. nih.gov It is particularly effective for trace analysis due to its high sensitivity. chromatographyonline.comgcms.cz The method is based on the principle of sorptive extraction, where analytes partition from the sample matrix into a polymer coating on a magnetic stir bar. nih.gov

The stir bar is coated with a layer of polydimethylsiloxane (PDMS), a non-polar stationary phase. chromatographyonline.com When the stir bar is placed in an aqueous sample and stirred, organic analytes with a favorable octanol-water partition coefficient (K o/w) are extracted from the sample and concentrated into the PDMS phase. nih.gov Compared to techniques like solid-phase microextraction (SPME), SBSE utilizes a much larger volume of the sorptive phase, resulting in significantly higher extraction efficiency and lower detection limits. nih.govgcms.cz

After an equilibration time (typically 30-120 minutes), the stir bar is removed, dried, and the enriched analytes are desorbed for analysis. gcms.cztue.nl Desorption can be performed thermally by heating the stir bar in a thermal desorption unit connected to a GC-MS system, or via liquid desorption with a small amount of organic solvent, which can then be injected into a GC-MS or LC-MS system. chromatographyonline.comgcms.cz SBSE is a powerful tool for concentrating 13-Oxooctadec-9-enoic acid from complex samples like environmental water or biological fluids, enabling its quantification at the nanogram-per-liter level. tue.nl

Development of Standardized Quantification Guidelines for Oxidized Fatty Acids

The quantitative analysis of oxylipins, including 13-Oxooctadec-9-enoic acid, is fraught with technical difficulties due to their low endogenous concentrations, the presence of numerous isomers, and their susceptibility to artificial oxidation during sample handling. manchester.ac.ukinrae.fr These challenges have led to issues with data reproducibility and comparability between different laboratories, highlighting the critical need for standardized analytical guidelines. manchester.ac.uk

Recently, a large international consortium of scientists has developed comprehensive guidelines for the standardized quantification of oxidized fatty acids using liquid chromatography-mass spectrometry (LC-MS). nih.govuni-jena.de These recommendations, published in Science Signaling in May 2025, address key aspects of the analytical workflow to enhance reliability and reproducibility. uni-jena.denih.gov

Key recommendations from these guidelines include:

Use of Internal Standards: The incorporation of stable isotope-labeled internal standards for each analyte is crucial to correct for variability in sample extraction, processing, and instrument response. inrae.frnih.gov

Chromatographic Separation: Methods must ensure the baseline separation of isomeric compounds (e.g., positional or stereoisomers), which may have different biological functions but are otherwise indistinguishable by mass spectrometry alone. inrae.fr

Prevention of Artifacts: Rigorous protocols must be in place to prevent the artificial oxidation of polyunsaturated fatty acids during sample collection, storage, and extraction. inrae.fr This includes storing samples at -80°C, minimizing freeze-thaw cycles, and adding antioxidants during extraction. lipidmaps.org

Transparent Reporting: Detailed documentation of all analytical parameters, including sample preparation steps, LC conditions, and MS settings, is essential to ensure that methods can be reproduced and results can be critically evaluated. manchester.ac.ukinrae.fr

Adherence to these standardized guidelines is essential for generating the accurate and precise quantitative data needed to understand the roles of 13-Oxooctadec-9-enoic acid and other oxylipins in health and disease. uni-jena.de

Future Research Directions and Translational Perspectives for 13 Oxooctadec 9 Enoic Acid

Elucidation of Novel Biological Functions and Receptor Interactions

Future research will likely focus on uncovering the full spectrum of biological activities of 13-oxo-ODE and identifying its molecular targets. A significant area of interest is its interaction with nuclear receptors and its role in modulating inflammatory signaling pathways.

A related compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB (p65) in murine macrophage cells. nih.gov This inhibition of a key pro-inflammatory transcription factor suggests a direct role for 13-oxo-ODE and its analogs in controlling inflammation. Furthermore, 13-KODE has been observed to suppress the activation of mitogen-activated protein kinases (MAPKs), including pERK1/2, pJNK, and p-p38, which are crucial in inflammatory signaling. nih.gov

Studies have also identified 13-oxo-ODE and its derivatives as potent ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation. researchgate.netnih.govnih.gov Specifically, 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) has been shown to activate PPARγ, inducing the expression of its target genes and promoting adipocyte differentiation. nih.govresearchgate.net In human colonic epithelial cells, 13-oxo-ODE has been identified as an endogenous ligand for PPARγ, where it exerts anti-inflammatory effects. researchgate.net Moreover, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA) is a potent activator of PPARα, another member of the PPAR family. nih.gov

Elucidating the precise binding kinetics and downstream signaling pathways activated by 13-oxo-ODE through these and potentially other, as yet unidentified, receptors will be a key focus of future research. The potential for cross-talk between the NF-κB and PPAR signaling pathways in response to 13-oxo-ODE also warrants further investigation. The identification of other potential receptors, such as G-protein coupled receptors like GPR120, which are known to be activated by other fatty acids, could reveal novel biological functions. nih.govdovepress.commedchemexpress.com

Table 1: Known Receptor and Signaling Pathway Interactions of 13-Oxo-ODE and Related Compounds

| Compound | Receptor/Pathway | Observed Effect | Cell/System Type | Reference |

|---|---|---|---|---|

| 13-KODE | NF-κB (p65) | Inhibition of nuclear translocation | Murine Macrophages (RAW 264.7) | nih.gov |

| 13-KODE | MAPK (pERK1/2, pJNK, p-p38) | Suppression of activation | Murine Macrophages (RAW 264.7) | nih.gov |

| 13-oxo-OTA | PPARγ | Activation, induction of target genes | Adipocytes | nih.govresearchgate.net |

| 13-oxo-ODE | PPARγ | Endogenous ligand, anti-inflammatory effects | Human Colonic Epithelial Cells | researchgate.net |

| 13-oxo-ODA | PPARα | Potent activation | In vitro luciferase assay | nih.gov |

Advanced Mechanistic Studies Employing Integrated "Omics" Approaches (e.g., Lipidomics)

To gain a comprehensive understanding of the cellular and physiological effects of 13-oxo-ODE, future studies will need to employ integrated "omics" approaches. These high-throughput technologies, including lipidomics, transcriptomics, and proteomics, can provide a systems-level view of the molecular changes induced by this bioactive lipid.

Lipidomics will be crucial for mapping the metabolic fate of 13-oxo-ODE and identifying its downstream lipid mediators. This will involve tracing the incorporation of 13-oxo-ODE into complex lipids and identifying any further enzymatic modifications it may undergo. Understanding the broader impact of 13-oxo-ODE on the cellular lipidome will provide insights into its effects on membrane composition and lipid signaling networks. mdpi.comresearchgate.net

Transcriptomics , through techniques such as RNA sequencing, can identify the full complement of genes whose expression is altered by 13-oxo-ODE treatment. mdpi.comwur.nl This will reveal the global transcriptional programs regulated by this molecule and provide a more complete picture of the signaling pathways it modulates. For example, a transcriptomic analysis of cells treated with 13-hydroperoxyoctadecadienoic acid (13-HPODE), a precursor to 13-oxo-ODE, revealed changes in the expression of genes related to detoxification, metabolic pathways, and PPAR signaling. mdpi.com

Proteomics can be used to identify changes in protein expression and post-translational modifications in response to 13-oxo-ODE. nih.govsciopen.com This can help to identify the downstream effectors of 13-oxo-ODE signaling and provide a more direct link between receptor activation and cellular phenotype. For instance, a proteomic study of acute leukemia cells treated with 9-hydroxyoctadecadienoic acid (9S-HOD), a related oxylipin, identified alterations in proteins involved in mRNA metabolism, DNA replication, and apoptosis. nih.gov

By integrating data from these different "omics" platforms, researchers can construct detailed models of the molecular mechanisms of action of 13-oxo-ODE. This integrated approach will be essential for identifying novel biological functions and for predicting the physiological consequences of its activity.

Exploration of 13-Oxooctadec-9-enoic Acid in Ecological Chemistry and Plant-Microbe Interactions

Oxylipins, including 13-oxo-ODE, are increasingly recognized as important signaling molecules in the interactions between plants and their microbial communities. Future research in this area will focus on elucidating the specific roles of 13-oxo-ODE in plant defense, symbiotic relationships, and broader ecological processes.

In plants, oxylipins are key components of the defense response against pathogens and pests. frontiersin.orgnih.gov They can act as direct antimicrobial agents or as signaling molecules that trigger the expression of defense-related genes. nih.govfrontiersin.org The production of specific oxylipins, including 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid, has been shown to have a direct inhibitory effect on the growth of various plant pathogens. nih.gov Further investigation is needed to determine the specific antimicrobial activity of 13-Oxooctadec-9-enoic acid against a range of plant pathogens.

Beyond direct defense, 13-oxo-ODE may also play a role in mediating interactions with beneficial microbes, such as mycorrhizal fungi and plant growth-promoting rhizobacteria. These interactions are often regulated by a complex chemical dialogue between the plant and the microbe, and oxylipins are likely to be important components of this communication. mdpi.comnih.gov Understanding how 13-oxo-ODE influences the establishment and function of these beneficial symbioses could have significant implications for sustainable agriculture.

The biosynthesis of oxylipins is not limited to plants; fungi and bacteria also produce these molecules, which can modulate host immune responses. mdpi.comnih.gov Investigating the production of 13-oxo-ODE by plant-associated microbes and its impact on the plant's physiology and immune status is a promising area for future research. This could reveal novel mechanisms of microbial influence on plant health and disease resistance.

Development of Biotechnological Production Methods and Metabolic Engineering Strategies

The potential therapeutic and industrial applications of 13-oxo-ODE necessitate the development of efficient and sustainable production methods. Biotechnological approaches, utilizing engineered microorganisms, offer a promising alternative to chemical synthesis.

Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, has been successfully employed for the production of various fatty acids and their derivatives. nih.govmdpi.com These strategies typically involve the manipulation of the fatty acid biosynthesis and β-oxidation pathways. nih.govfrontiersin.org For the production of 13-oxo-ODE, this could involve the introduction of heterologous enzymes, such as specific lipoxygenases and alcohol dehydrogenases, into a microbial chassis.

Key enzymatic steps in the biosynthesis of 13-oxo-ODE from linoleic acid include the lipoxygenase-catalyzed formation of a hydroperoxide intermediate, followed by its conversion to a hydroxyl fatty acid, and subsequent oxidation to the keto form. nih.govnih.gov Engineering a microbial host to express the necessary enzymes in the correct cellular compartment and with optimal activity will be a key challenge.

Furthermore, strategies to enhance the precursor supply of linoleic acid and to prevent the degradation of the final product will be crucial for achieving high yields. This may involve the knockout of competing metabolic pathways and the overexpression of key enzymes in the production pathway. The development of efficient fermentation and downstream processing methods will also be essential for the large-scale production of 13-oxo-ODE.

Table 2: Potential Metabolic Engineering Strategies for 13-Oxo-ODE Production

| Strategy | Description | Potential Microbial Host | Reference |

|---|---|---|---|

| Heterologous expression of lipoxygenase | Introduce a lipoxygenase specific for the production of 13-hydroperoxyoctadecadienoic acid from linoleic acid. | E. coli, S. cerevisiae | nih.gov |

| Heterologous expression of alcohol dehydrogenase | Introduce an alcohol dehydrogenase capable of converting 13-hydroxyoctadecadienoic acid to 13-oxo-ODE. | E. coli, S. cerevisiae | nih.gov |

| Engineering of β-oxidation pathway | Modify the native β-oxidation pathway to prevent degradation of the product and intermediates. | E. coli, S. cerevisiae | nih.govfrontiersin.orgscienceopen.com |

| Enhancement of precursor supply | Overexpress genes involved in linoleic acid biosynthesis to increase the availability of the starting material. | E. coli, S. cerevisiae | mdpi.com |

Therapeutic Potential of 13-Oxooctadec-9-enoic Acid Analogs in Metabolic and Inflammatory Disorders

The known biological activities of 13-oxo-ODE and its derivatives suggest significant therapeutic potential, particularly in the context of metabolic and inflammatory diseases. The ability of these compounds to activate PPARs and to suppress inflammatory signaling pathways makes them attractive candidates for drug development.

The activation of PPARγ by 13-oxo-OTA has been shown to promote adipocyte differentiation and to have antihyperglycemic effects, suggesting its potential in the treatment of insulin (B600854) resistance and type 2 diabetes. nih.govresearchgate.net Similarly, the potent activation of PPARα by 13-oxo-ODA, leading to a decrease in plasma and hepatic triglycerides in obese diabetic mice, highlights its potential for treating dyslipidemia. nih.gov

The anti-inflammatory properties of 13-KODE, mediated through the inhibition of the NF-κB and MAPK signaling pathways, suggest that analogs of 13-oxo-ODE could be effective in treating a range of inflammatory conditions. nih.govnih.gov Chronic inflammation is a key component of many diseases, including inflammatory bowel disease, arthritis, and cardiovascular disease. mdpi.com

Future research in this area will involve the synthesis and screening of a library of 13-oxo-ODE analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties. These studies will aim to optimize the therapeutic index of these molecules, maximizing their beneficial effects while minimizing any potential side effects. Preclinical studies in animal models of metabolic and inflammatory diseases will be essential to validate the therapeutic potential of these novel compounds and to pave the way for their clinical development.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.